Cas no 760976-10-1 (4-(3,5-dimethylphenyl)benzaldehyde)

4-(3,5-Dimethylphenyl)benzaldehyde is a specialized aromatic aldehyde featuring a benzaldehyde core substituted with a 3,5-dimethylphenyl group at the 4-position. This compound is valued for its structural rigidity and electron-rich aromatic system, making it a useful intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and advanced materials. The presence of the dimethylphenyl group enhances steric and electronic properties, facilitating selective reactions in cross-coupling and condensation processes. Its high purity and well-defined molecular structure ensure consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its sensitivity to oxidation.
4-(3,5-dimethylphenyl)benzaldehyde structure
760976-10-1 structure
Product Name:4-(3,5-dimethylphenyl)benzaldehyde
CAS No:760976-10-1
MF:C15H14O
MW:210.271064281464
MDL:MFCD06201225
CID:549989
PubChem ID:2758602
Update Time:2025-05-24

4-(3,5-dimethylphenyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxaldehyde,3',5'-dimethyl-
    • 4-(3,5-dimethylphenyl)benzaldehyde
    • 4-(3-Fluoropyridin-2-yl)benzaldehyde
    • 4-(4-Fluoropyridin-2-yl)benzaldehyde
    • 4-(5-Fluoropyridin-2-yl)benzaldehyde
    • EN300-85950
    • 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBALDEHYDE
    • DTXSID80374413
    • 760976-10-1
    • E89831
    • NCGC00373949-01
    • CS-0196276
    • Z732812746
    • SCHEMBL3975070
    • MDL: MFCD06201225
    • Inchi: 1S/C15H14O/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-10H,1-2H3
    • InChI Key: DIEZRQJNMZQYGV-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 210.10452
  • Monoisotopic Mass: 210.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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4-(3,5-dimethylphenyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:760976-10-1)4-(3,5-dimethylphenyl)benzaldehyde
Order Number:A1176453
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:34
Price ($):390.0
Email:sales@amadischem.com

4-(3,5-dimethylphenyl)benzaldehyde Related Literature

Additional information on 4-(3,5-dimethylphenyl)benzaldehyde

Comprehensive Overview of 4-(3,5-dimethylphenyl)benzaldehyde (CAS No. 760976-10-1): Properties, Applications, and Industry Insights

4-(3,5-dimethylphenyl)benzaldehyde (CAS No. 760976-10-1) is an aromatic aldehyde compound widely recognized for its versatile applications in organic synthesis, pharmaceuticals, and specialty chemicals. With the growing demand for high-purity intermediates in drug development and material science, this compound has garnered significant attention from researchers and manufacturers alike. Its unique molecular structure, featuring a benzaldehyde core substituted with a 3,5-dimethylphenyl group, enables tailored reactivity for advanced chemical transformations.

The compound's CAS number 760976-10-1 serves as a critical identifier in regulatory documentation and supply chain management. Recent trends in green chemistry and sustainable synthesis have further amplified interest in derivatives like 4-(3,5-dimethylphenyl)benzaldehyde, as industries seek eco-friendly alternatives to traditional reagents. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), making it suitable for precision applications where batch-to-batch consistency is paramount.

In pharmaceutical research, 4-(3,5-dimethylphenyl)benzaldehyde acts as a key building block for small molecule inhibitors and biologically active compounds. Its aldehyde functionality allows efficient conjugation with amines via Schiff base formation, a reaction mechanism frequently exploited in drug candidate optimization. The 3,5-dimethylphenyl moiety contributes to enhanced lipophilicity, a property increasingly valued in the design of blood-brain barrier permeable drugs—a hot topic in neurology and oncology research.

Material scientists leverage this compound's aromatic system for developing advanced polymeric materials with tunable optical and thermal properties. The benzaldehyde group participates in condensation polymerization reactions to yield polyimines and polyazomethines, classes of polymers gaining traction in flexible electronics and sensor technologies. This aligns with the global push toward smart materials for IoT devices and wearable health monitors—areas experiencing exponential growth according to market analytics.

From a synthetic chemistry perspective, CAS 760976-10-1 demonstrates remarkable stability under standard storage conditions while maintaining reactivity when exposed to nucleophiles. This balance makes it particularly valuable in multistep synthesis workflows where intermediate isolation is required. The compound's crystallinity also facilitates purification processes, addressing common pain points in process chemistry scale-up operations—a frequent search query among industrial chemists.

Quality control protocols for 4-(3,5-dimethylphenyl)benzaldehyde typically include rigorous testing for heavy metal contaminants and residual solvents, reflecting the compound's use in GMP-compliant environments. Suppliers often provide detailed certificates of analysis (CoA) with parameters like melting point (typically 85-88°C) and chromatographic purity to meet the stringent requirements of contract research organizations (CROs) and API manufacturers.

Emerging applications in agrochemicals have expanded the market potential for this compound. Its structural features show promise in developing next-generation crop protection agents with improved environmental profiles—a response to tightening regulations on pesticide persistence. Research papers indexed in SciFinder and Reaxys demonstrate its utility in creating selective herbicides with reduced non-target organism toxicity.

The commercial availability of 4-(3,5-dimethylphenyl)benzaldehyde through major chemical catalog suppliers has increased significantly since 2020, with pricing models reflecting both bulk purchase discounts and small-scale R&D quantities. This accessibility has fueled its adoption in high-throughput screening libraries and combinatorial chemistry approaches—methodologies dominating contemporary drug discovery pipelines.

Environmental fate studies indicate that 760976-10-1 undergoes biodegradation under aerobic conditions, scoring favorably in OECD 301 screening tests. This data supports its selection over persistent alternatives in alignment with EPA's Safer Choice principles and the European Chemicals Agency (ECHA) sustainability guidelines—topics generating substantial online engagement among EHS professionals.

Future research directions may explore the compound's potential in photoredox catalysis and metal-organic framework (MOF) synthesis, two cutting-edge fields with high publication activity. The electron-withdrawing character of the aldehyde group combined with the steric effects from the dimethyl substitution creates intriguing possibilities for asymmetric induction in catalytic systems—an area where patent filings have surged recently.

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Amadis Chemical Company Limited
(CAS:760976-10-1)4-(3,5-dimethylphenyl)benzaldehyde
A1176453
Purity:99%
Quantity:1g
Price ($):390.0
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